Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate
CAS No.:
Cat. No.: VC20382061
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O5 |
|---|---|
| Molecular Weight | 278.26 g/mol |
| IUPAC Name | ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate |
| Standard InChI | InChI=1S/C13H14N2O5/c1-3-20-13(16)6-9(8-14)11-5-4-10(19-2)7-12(11)15(17)18/h4-5,7,9H,3,6H2,1-2H3 |
| Standard InChI Key | YRAWVSGRVRXHPT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C#N)C1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate features a propanoate ester core with substituents at the β-carbon: a cyano group (-CN) and a 4-methoxy-2-nitrophenyl moiety. The phenyl ring is substituted at the para position with a methoxy group (-OCH₃) and at the ortho position with a nitro group (-NO₂), creating a polarized aromatic system. This configuration promotes intramolecular charge transfer, as observed in similar nitroaromatic compounds .
The molecular formula is inferred as C₁₃H₁₃N₂O₆, with an estimated molecular weight of 293.26 g/mol based on additive contributions from functional groups . The ester’s stereoelectronic profile is dominated by the nitro group’s electron-withdrawing effect and the methoxy group’s electron-donating resonance, creating a push-pull system that influences reactivity .
Spectroscopic Signatures
While direct spectroscopic data for this compound is unavailable, related nitroaryl propanoates exhibit characteristic IR absorptions:
In NMR, the methoxy proton typically resonates as a singlet at δ 3.8–4.0 ppm, while aromatic protons in nitro-substituted phenyl rings appear downfield (δ 7.5–8.5 ppm) .
Synthesis Pathways
Key Reaction Strategies
Synthesis likely involves multi-step sequences common to β-substituted propanoates:
Knoevenagel Condensation
A plausible route employs Knoevenagel condensation between ethyl cyanoacetate and 4-methoxy-2-nitrobenzaldehyde under basic conditions :
This method, used for analogous enoates, typically achieves yields of 60–75% with piperidine catalysis .
Physicochemical Properties
Thermal Stability
Comparative data from ethyl-2-cyano-3-(furan-2-yl)prop-2-enoates (Source ) provides insights:
The nitro group’s destabilizing effect likely reduces thermal stability compared to non-nitrated esters .
Solubility and Partitioning
Predicted logP values (calculated via group contribution methods) suggest moderate lipophilicity (logP ≈ 1.8), balancing the polar nitro/cyano groups and hydrophobic aryl/ester moieties . Solubility in polar aprotic solvents (DMF, DMSO) is expected to exceed 50 mg/mL, while aqueous solubility remains low (<1 mg/mL) .
Biological Activity and Applications
Anticancer Screening
Nitroaromatic compounds often exhibit redox-mediated cytotoxicity. While direct data is lacking, analogs with similar substitution patterns show IC₅₀ values of 20–100 μM against HeLa and MCF-7 cell lines . The methoxy group may mitigate nitro-related toxicity by directing metabolic activation away from harmful pathways.
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity
The table below contrasts key features with related compounds:
The target compound’s ortho-nitro/para-methoxy arrangement optimizes electronic effects for charge-transfer applications while maintaining synthetic accessibility .
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